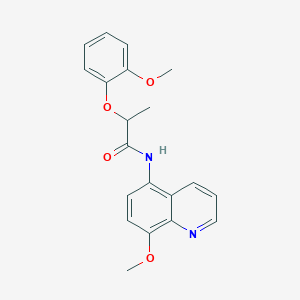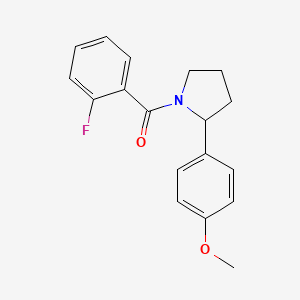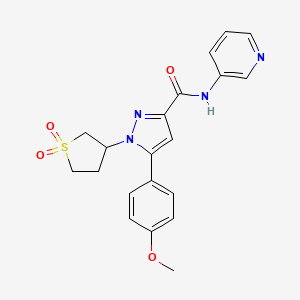
2-(2-methoxyphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-méthoxyphénoxy)-N-(8-méthoxyquinoléin-5-yl)propanamide est un composé organique qui présente une structure complexe avec à la fois des groupes méthoxyphénoxy et méthoxyquinoléinyl
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-méthoxyphénoxy)-N-(8-méthoxyquinoléin-5-yl)propanamide implique généralement plusieurs étapes :
Formation de l’intermédiaire méthoxyphénoxy : Cette étape implique la réaction du 2-méthoxyphénol avec un composé halogéné approprié en conditions basiques pour former l’intermédiaire méthoxyphénoxy.
Préparation du dérivé de la quinoléine : Le dérivé de la quinoléine est synthétisé en faisant réagir la 8-méthoxyquinoléine avec un réactif approprié pour introduire les groupes fonctionnels souhaités.
Réaction de couplage : L’étape finale implique le couplage de l’intermédiaire méthoxyphénoxy avec le dérivé de la quinoléine en présence d’un agent de couplage tel que le N,N’-dicyclohexylcarbodiimide (DCC) pour former le composé cible.
Méthodes de production industrielle
La production industrielle du 2-(2-méthoxyphénoxy)-N-(8-méthoxyquinoléin-5-yl)propanamide impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation de dérivés de la quinone.
Réduction : Les réactions de réduction peuvent cibler le groupe amide, le convertissant éventuellement en amine.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile aromatique utilisent souvent des réactifs comme l’acide nitrique (HNO₃) pour la nitration ou l’acide sulfurique (H₂SO₄) pour la sulfonation.
Principaux produits
Oxydation : Dérivés de la quinone.
Réduction : Dérivés de l’amine.
Substitution : Divers composés aromatiques substitués selon le réactif utilisé.
Applications De Recherche Scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements.
Mécanisme D'action
Le mécanisme d’action du 2-(2-méthoxyphénoxy)-N-(8-méthoxyquinoléin-5-yl)propanamide dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. Les groupes méthoxy et quinoléine peuvent jouer un rôle crucial dans la liaison à ces cibles, influençant l’efficacité et la sélectivité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-méthoxyphénoxy)-N-(quinoléin-5-yl)propanamide : Dépourvu du groupe méthoxy sur le cycle quinoléine.
2-(phénoxy)-N-(8-méthoxyquinoléin-5-yl)propanamide : Dépourvu du groupe méthoxy sur le cycle phénoxy.
Unicité
Le 2-(2-méthoxyphénoxy)-N-(8-méthoxyquinoléin-5-yl)propanamide est unique en raison de la présence des deux groupes méthoxy, qui peuvent influencer sa réactivité chimique et son activité biologique. Ces groupes fonctionnels peuvent améliorer la solubilité, la stabilité et la capacité du composé à interagir avec les cibles biologiques.
Propriétés
Formule moléculaire |
C20H20N2O4 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-(2-methoxyphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C20H20N2O4/c1-13(26-17-9-5-4-8-16(17)24-2)20(23)22-15-10-11-18(25-3)19-14(15)7-6-12-21-19/h4-13H,1-3H3,(H,22,23) |
Clé InChI |
KSUDECQRYWBFPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=C2C=CC=NC2=C(C=C1)OC)OC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11328345.png)
![1-[7-(4-Fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11328356.png)

![1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11328369.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B11328374.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide](/img/structure/B11328378.png)

![1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine](/img/structure/B11328397.png)
![5-bromo-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11328403.png)
![N-(3-ethoxypropyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328411.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11328412.png)
![Azepan-1-yl{1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11328421.png)
![2-[(4-fluorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11328426.png)
![2-[7-(2,3-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B11328429.png)
